2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile
Description
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile is a nicotinonitrile derivative featuring a 3,4-dichloroanilino substituent at position 2 and a methoxy group at position 4 of the pyridine ring.
Properties
IUPAC Name |
2-(3,4-dichloroanilino)-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O/c1-19-12-4-5-17-13(9(12)7-16)18-8-2-3-10(14)11(15)6-8/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKNXCJATFZGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NC2=CC(=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179063 | |
| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341967-11-1 | |
| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341967-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile typically involves the reaction of 3,4-dichloroaniline with 4-methoxynicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Scientific Research Applications
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile
- Structural Differences: Position 2: 4-Chloroanilino (vs. 3,4-dichloroanilino in the target compound). Position 4: Dimethylamino group (vs. methoxy group).
- Implications: The single chlorine atom reduces steric hindrance and lipophilicity compared to the dichloro analog.
2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile
- Structural Differences: Position 2: 3,5-Dichloroanilino (vs. 3,4-dichloro). Position 4: Dimethylamino group (vs. methoxy).
- Key Data :
- Implications: The 3,5-dichloro substitution creates a symmetrical structure, possibly enhancing crystallinity compared to the 3,4-isomer. Dimethylamino vs. methoxy groups may influence solubility and electronic properties.
2-Methoxy-4-nitroaniline and 2-Methoxy-5-nitroaniline
- Structural Differences: Nitro group at positions 4 or 5 (vs. cyano group in nicotinonitriles). Lacks the pyridine core and dichloroanilino substituent.
- Key Data :
- Implications :
- Nitro groups are strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.
- These compounds are likely intermediates in synthesis rather than functional analogs.
Data Table: Comparative Analysis of Key Compounds
*Calculated or inferred data due to lack of direct evidence.
Research Findings and Implications
Substituent Effects on Reactivity and Bioactivity
- Chlorine Substitution: Dichloro analogs (3,4- vs. 3,5-) exhibit distinct electronic environments. The 3,4-dichloro configuration may enhance binding to hydrophobic pockets in enzyme targets compared to mono-chloro derivatives .
- Methoxy vs. Dimethylamino Groups: Methoxy groups improve metabolic stability compared to dimethylamino groups, which may undergo demethylation in vivo .
Biological Activity
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile is a synthetic organic compound with the molecular formula C13H10Cl2N2O. It is characterized by a methoxy group and a nitrile functional group attached to a nicotinonitrile backbone, which contributes to its unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-cancer agent.
The presence of two chlorine atoms on the aromatic ring significantly influences the compound's reactivity and biological activity. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in disease processes.
Anticancer Potential
Research indicates that this compound exhibits notable anti-cancer properties. It has been shown to inhibit cellular pathways that are crucial for tumor growth. The compound's mechanism of action may involve the modulation of enzymatic activity and alteration of signaling pathways within cells, leading to reduced proliferation of cancer cells.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anti-cancer | Inhibits tumor growth through cellular pathway modulation | |
| Enzyme Interaction | Modulates activity of specific enzymes | |
| Receptor Binding | Interacts with receptors involved in disease processes |
Study 1: In Vitro Anticancer Activity
A study evaluated the anti-cancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent.
Another research focused on the compound's mechanism of action. It was found to inhibit the activity of specific kinases involved in cell signaling pathways associated with cancer proliferation. The IC50 values for these interactions were reported to be in the nanomolar range, indicating high potency.
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific combination of chlorinated aromatic structures and functional groups. This specificity imparts distinct chemical reactivity and biological activity compared to similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(Chlorophenyl)-4-methoxynicotinonitrile | Chlorophenyl group | Different biological activities |
| 2-(Bromoanilino)-4-methoxynicotinonitrile | Bromine substitution | Potentially different reactivity profiles |
| 2-(Trifluoromethylphenyl)-4-methoxynicotinonitrile | Trifluoromethyl group | Enhanced lipophilicity affecting bioavailability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
